Polymyxin b

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Polymyxin B was discovered in the 1940s. They are basic polypeptides of about eight amino acids and have cationic detergent action on cell membranes. This compound is used for infections with gram-negative organisms, but may be neurotoxic and nephrotoxic. All gram-positive bacteria, fungi, and the gram-negative cocci, are resistant. It is appropriate for treatment of infections of the urinary tract, meninges, and blood stream, caused by susceptible strains of Pseudomonas aeruginosa. This compound has a narrow therapeutic index and so its use is limited and unlikely to be used first line.

A mixture of polymyxins B1 and B2, obtained from BACILLUS POLYMYXA strains. They are basic polypeptides of about eight amino acids and have cationic detergent action on cell membranes. This compound is used for treatment of infections with gram-negative bacteria, but may be neurotoxic and nephrotoxic.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Polymyxin B is used as a last resort treatment for multidrug-resistant Gram-negative bacterial infections. Research on its population pharmacokinetics has been conducted to understand factors influencing its pharmacokinetic variability, such as clearance and volume of distribution. Creatinine clearance was identified as a significant covariate affecting its clearance (Manchandani et al., 2018). Additionally, studies have developed population pharmacokinetic models and limited sampling strategies to assist in therapeutic drug monitoring of this compound in different patient populations (Wang et al., 2020).

Antibacterial Activity and Biocompatibility

This compound's adsorption onto mesoporous silica nanoparticles has been shown to retain its antibacterial activity against Gram-negative bacteria while enhancing biocompatibility. This loading onto nanoparticles may reduce the cytotoxicity effects of the drug by decreasing reactive oxygen species generation (Gounani et al., 2018). Another study has explored the individual lipopeptide components of this compound and Colistin, such as polymyxin B1 and B2, and their in vitro and in vivo antimicrobial activity and toxicity, highlighting the need to reassess pharmacopoeial standards for these antibiotics (Roberts et al., 2015).

Mechanisms of Action and Resistance

Research has also been conducted on the mechanisms of this compound toxicity to bacteria like Escherichia coli, revealing insights into bacterial stress response and potential strategies for overcoming this compound-resistant bacteria (Liu et al., 2020). Additionally, the critical role of specific amino acid residues in this compound’s antimicrobial activity has been studied, providing essential information for developing safer and more efficacious new-generation polymyxin antibiotics (Patil et al., 2023).

Drug Delivery and Personalization

Studies have focused on bioavailability enhancement of this compound using novel drug delivery systems, such as niosomes, and optimizing these using a quality-by-design approach (Chauhan & Bhatt, 2019). Personalizing this compound dosing using adaptive feedback control algorithms has also been explored to maximize efficacy while balancing toxicity concerns (Lakota et al., 2018).

特性

IUPAC名 |

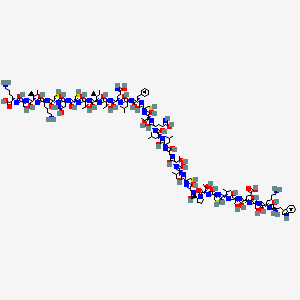

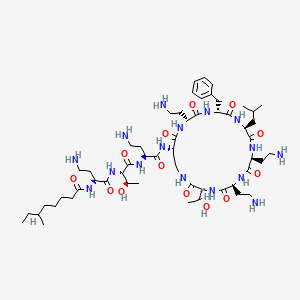

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |

|---|---|

InChI |

InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32?,33-,34-,36+,37+,38-,39+,40+,41+,42+,43-,45+,46+/m1/s1 |

SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O |

生物活性 |

Antimicrobial |

配列 |

KTKKKFLKKT |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[(2S)-2-[[(2R,3R)-3-hydroxy-4-[[(2S)-1-[[2-[(2-methoxy-2-oxoethyl)amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxo-2-sulfanylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1576714.png)